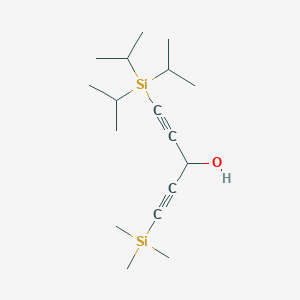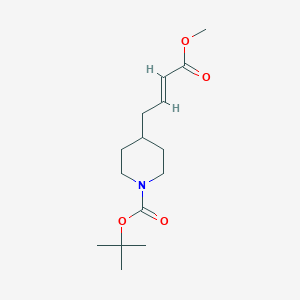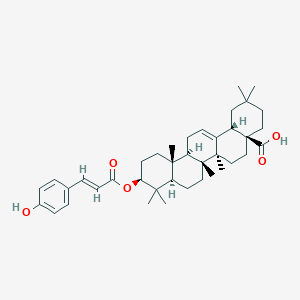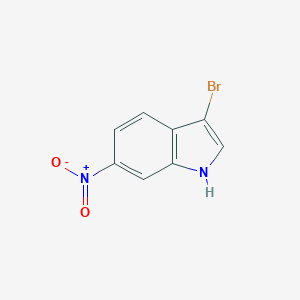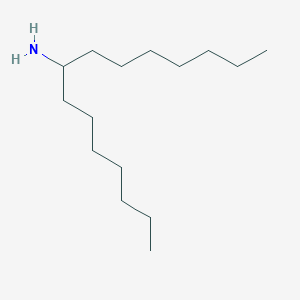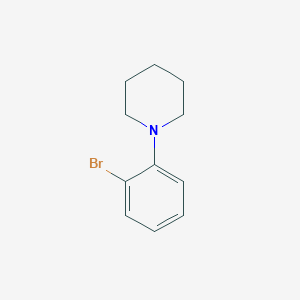
1-(2-Bromophenyl)piperidine
Overview
Description
“1-(2-Bromophenyl)piperidine” is a compound that belongs to the class of organic compounds known as aminopiperidines . These are compounds containing a piperidine ring which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular formula of “1-(2-Bromophenyl)piperidine” is C11H14BrN . The average mass is 240.140 Da and the monoisotopic mass is 239.030960 Da .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Bromophenyl)piperidine” are not detailed in the retrieved sources, piperidine derivatives are known to undergo various intra- and intermolecular reactions .Scientific Research Applications
General Applications of 1-(2-Bromophenyl)piperidine
Specific Scientific Field
Chemistry and Industrial Applications
Application Summary
1-(2-Bromophenyl)piperidine finds its applications in a wide range of industries including pharmaceuticals, rubber, corrosion inhibition, catalysis, organic synthesis, dye and pigment production, and plastics .
Methods of Application
The specific methods of application or experimental procedures can vary widely depending on the specific industry and application. Unfortunately, detailed technical parameters are not available.
Results or Outcomes
The outcomes of these applications can also vary widely. In general, the use of 1-(2-Bromophenyl)piperidine in these industries contributes to the production of a variety of products and materials .
Anticancer Applications of 1-(2-Bromophenyl)piperidine
Specific Scientific Field
Pharmacology and Cancer Research
Application Summary
Piperidine, a heterocyclic moiety found in 1-(2-Bromophenyl)piperidine, has been observed to have therapeutic properties against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Methods of Application
Piperidine acts as a potential clinical agent against cancers when treated alone or in combination with some novel drugs . It regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Results or Outcomes
Both piperidine and piperine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . They also maintain a high Bax:Bcl-2 ratio, which leads to the initiation of caspase 9/3 dependent apoptosis in cancer cells .
Use in Organic Synthesis
Specific Scientific Field
Application Summary
1-(2-Bromophenyl)piperidine is used as a building block and reagent in synthesizing organic compounds . It’s a key component in the production of various medicinal products .
Methods of Application
The specific methods of application or experimental procedures can vary widely depending on the specific compound being synthesized. Unfortunately, detailed technical parameters are not available.
Results or Outcomes
Use in Drug Discovery
Specific Scientific Field
Application Summary
Piperidine derivatives, including 1-(2-Bromophenyl)piperidine, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Methods of Application
The specific methods of application or experimental procedures can vary widely depending on the specific drug being developed. Unfortunately, detailed technical parameters are not available.
Results or Outcomes
The outcomes of these applications can also vary widely. In general, the use of 1-(2-Bromophenyl)piperidine in these industries contributes to the development of a variety of drugs .
Use in Halogenated Heterocycles
Specific Scientific Field
Application Summary
1-(2-Bromophenyl)piperidine is used in the synthesis of halogenated heterocycles . These compounds have a wide range of applications in medicinal chemistry due to their unique properties .
Results or Outcomes
Use in Multicomponent Reactions
Application Summary
1-(2-Bromophenyl)piperidine is used in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .
Methods of Application
The specific methods of application or experimental procedures can vary widely depending on the specific reaction being carried out. Unfortunately, detailed technical parameters are not available.
Results or Outcomes
The outcomes of these applications can also vary widely. In general, the use of 1-(2-Bromophenyl)piperidine in these reactions contributes to the synthesis of complex organic compounds .
Safety And Hazards
Future Directions
Piperidine and its derivatives play a significant role in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “1-(2-Bromophenyl)piperidine” and similar compounds may continue to be a focus of research in the future.
properties
IUPAC Name |
1-(2-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDSFDQNVQGLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530538 | |
| Record name | 1-(2-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)piperidine | |
CAS RN |
156808-79-6 | |
| Record name | 1-(2-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40530538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156808-79-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



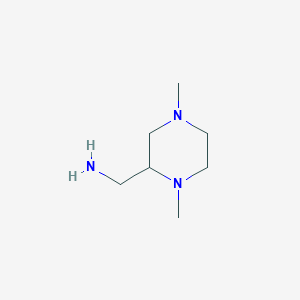

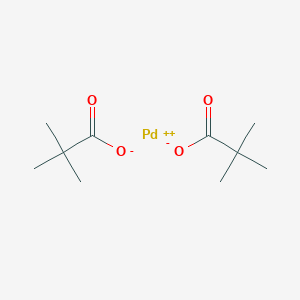
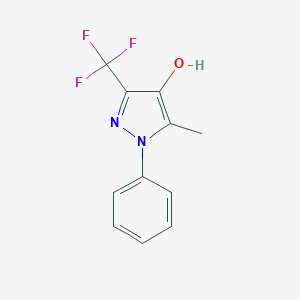
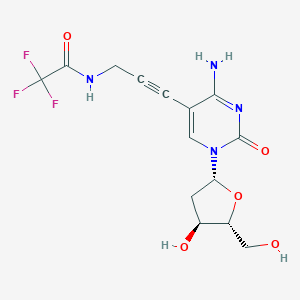
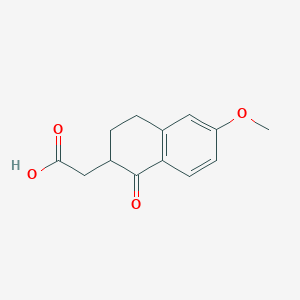
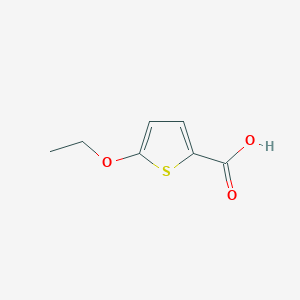
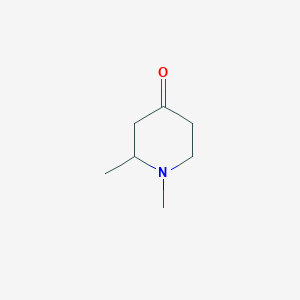
![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)
